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Introduction

Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis,
primarily utilized for the preparation of ketones and aldehydes due to their ability to react with
organometallic reagents without over-addition. Palladium-catalyzed cross-coupling reactions
have emerged as powerful and efficient methods for the synthesis of Weinreb benzamides,
offering significant advantages over traditional methods. These protocols provide access to a
wide range of aromatic and heteroaromatic Weinreb amides with excellent functional group
tolerance. This document outlines two robust palladium-catalyzed protocols for the preparation
of Weinreb benzamides: the aminocarbonylation of aryl halides and the cross-coupling of
organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.

l. Palladium-Catalyzed Aminocarbonylation of Aryl
Halides

This method involves the direct conversion of aryl bromides or other halides into the
corresponding Weinreb benzamides using a palladium catalyst, a suitable ligand, a base, and a

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1308162?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

source of carbon monoxide.[1][2] The use of a solid carbon monoxide source, such as
molybdenum hexacarbonyl, can be advantageous in a laboratory setting.[3]

Experimental Protocol: General Procedure for
Aminocarbonylation

This protocol is adapted from the work of Buchwald and co-workers.[1][4]

Materials:

Palladium(ll) acetate (Pd(OACc)2)

o Xantphos

e Aryl bromide

» N,O-dimethylhydroxylamine hydrochloride

 Triethylamine (EtsN) or another suitable base

e Toluene, anhydrous

o Carbon monoxide (gas) or a solid CO source (e.g., Mo(CO)e)

o Standard laboratory glassware for inert atmosphere reactions

Schlenk line or glovebox

Procedure:

¢ Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)z (2 mol %),
Xantphos (4 mol %), the aryl bromide (1.0 equiv.), and N,O-dimethylhydroxylamine
hydrochloride (1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

» Solvent and Base Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to
the aryl bromide) and triethylamine (3.0 equiv.) to the Schlenk tube.
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o Carbon Monoxide Atmosphere: Seal the tube, remove it from the glovebox, and connect it to
a carbon monoxide balloon or a CO line. Purge the reaction vessel with carbon monoxide by
evacuating and backfilling three times.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the
starting material.

o Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash
with saturated aqueous sodium bicarbonate solution, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography on silica
gel to afford the desired Weinreb benzamide.

Data Presentation: Substrate Scope of
Aminocarbonylation

The following table summarizes the yields for the palladium-catalyzed aminocarbonylation of
various aryl bromides with N,O-dimethylhydroxylamine hydrochloride.
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Entry Aryl Bromide Product Yield (%)
N-methoxy-N,4-

1 4-Bromotoluene ] ] 95
dimethylbenzamide
4-methoxy-N-

2 4-Bromoanisole methoxy-N- 92
methylbenzamide

o 4-cyano-N-methoxy-

3 4-Bromobenzonitrile ] 85

N-methylbenzamide
o N-methoxy-N-

4 3-Bromopyridine o ) 78
methylnicotinamide
N-methoxy-N-methyl-

1-Bromo-4-

5 (trifluoromethyl)benze ) 20
(trifluoromethyl)benza

ne
mide

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow: Aminocarbonylation
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Caption: Experimental workflow for the aminocarbonylation of aryl halides.
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Catalytic Cycle: Aminocarbonylation

Oxidative Addition
(Ar-X)

(Ar-Pd(u)(X)Lz)

CO Insertion eductive Elimination

(Ar(CO)—Pd(II)(X)Lz)

Amine Coordination &
Deprotonation

(Ar(CO)-Pd(II)(N(OMe)Me)Lz)

ArCON(OMe)Me

Click to download full resolution via product page

Caption: Catalytic cycle for palladium-catalyzed aminocarbonylation.

Il. Palladium-Catalyzed Cross-Coupling of
Organoboronic Acids

This protocol offers a complementary approach to Weinreb benzamides, starting from readily
available organoboronic acids and N-methoxy-N-methylcarbamoy! chloride.[5][6] This method
avoids the use of carbon monoxide.
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Experimental Protocol: General Procedure for Cross-
Coupling with Boronic Acids

This protocol is based on the work of Herr and co-workers.[5][6]

Materials:

Palladium(ll) chloride bis(triphenylphosphine) (PdClz(PPhs)z2)

Arylboronic acid

N-methoxy-N-methylcarbamoyl chloride

Potassium phosphate monohydrate (K3sPOa4-H20)

Ethanol, anhydrous

Standard laboratory glassware

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add the arylboronic acid (1.0 equiv.), N-methoxy-N-methylcarbamoyl chloride (1.2
equiv.), and potassium phosphate monohydrate (3.0 equiv.).

Catalyst and Solvent Addition: Add PdCIz(PPhs)z (5 mol %) and anhydrous ethanol (to make
a 0.2 M solution with respect to the arylboronic acid).

Reaction: Heat the reaction mixture to 65 °C and stir for 4-12 hours, or until reaction
completion is observed by TLC or LC-MS.

Workup: Cool the reaction to room temperature and filter through a pad of celite, washing
with ethyl acetate. Concentrate the filtrate under reduced pressure.

Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the
organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product
by flash column chromatography on silica gel.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.organic-chemistry.org/abstracts/lit2/818.shtm
https://pubs.acs.org/doi/abs/10.1021/ja052435y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Data Presentation: Substrate Scope of Boronic Acid
Cross-Coupling

The following table summarizes the yields for the palladium-catalyzed cross-coupling of various

organoboronic acids with N-methoxy-N-methylcarbamoyl chloride.[5][6]

Organoboronic

Entry ) Product Yield (%)
Acid
) ) N-methoxy-N-
1 Phenylboronic acid ) 95
methylbenzamide
4- 4-methoxy-N-
2 Methoxyphenylboronic  methoxy-N- 98
acid methylbenzamide
3-
] 3-chloro-N-methoxy-
3 Chlorophenylboronic ] 89
_ N-methylbenzamide
acid
) ) N-methoxy-N-
2-Thiopheneboronic )
4 ) methylthiophene-2- 85
acid )
carboxamide
) ) (E)-N-methoxy-N-
5 (E)-Styrylboronic acid 75

methylcinnamamide

Yields are representative and may vary based on specific reaction conditions and scale.[5][6]

Experimental Workflow: Boronic Acid Cross-Coupling
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Caption: Experimental workflow for boronic acid cross-coupling.

Catalytic Cycle: Boronic Acid Cross-Coupling
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Caption: Catalytic cycle for boronic acid cross-coupling.

Conclusion

The palladium-catalyzed aminocarbonylation of aryl halides and the cross-coupling of
organoboronic acids are highly effective methods for the synthesis of Weinreb benzamides.
The choice of protocol may depend on the availability of starting materials and the desired
functional group tolerance. The aminocarbonylation route is suitable for a wide range of aryl
halides, while the boronic acid cross-coupling provides a carbon monoxide-free alternative.
Both methods are valuable tools for medicinal chemists and researchers in drug development,
facilitating the efficient construction of key synthetic intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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